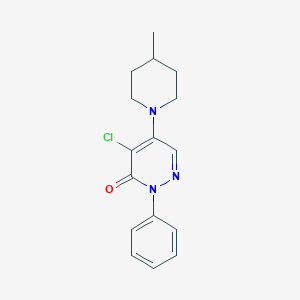
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as CEEDBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. CEEDBS has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide is based on its ability to bind to sulfonamide-binding proteins, also known as carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This compound binds to the active site of carbonic anhydrases and inhibits their activity, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide. This mechanism of action has been exploited in the development of drugs targeting carbonic anhydrases for the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific carbonic anhydrase isoform that it inhibits. Carbonic anhydrases are expressed in various tissues and organs, including the eye, brain, kidney, and liver. Inhibition of carbonic anhydrases in the eye leads to a decrease in the production of aqueous humor, which can be used to treat glaucoma. Inhibition of carbonic anhydrases in the brain leads to an increase in the concentration of carbon dioxide, which can be used to treat epilepsy. Inhibition of carbonic anhydrases in cancer cells leads to a decrease in the pH of the tumor microenvironment, which can be used to enhance the efficacy of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments include its high purity, solubility in organic solvents, and well-established mechanism of action. The limitations of using this compound in lab experiments include its limited selectivity for specific carbonic anhydrase isoforms and its potential toxicity at high concentrations.
Orientations Futures
For the use of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in scientific research include the development of novel sulfonamide derivatives with improved selectivity and potency for specific carbonic anhydrase isoforms, the identification of new carbonic anhydrase isoforms that can be targeted by this compound and its derivatives, and the exploration of new therapeutic applications for this compound and its derivatives, such as the treatment of metabolic disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diethylamine in the presence of a base such as sodium carbonate. The reaction occurs at room temperature and produces this compound as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used in various scientific research fields due to its unique chemical properties. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel sulfonamide derivatives with potential antibacterial, antifungal, and anticancer activities. In biochemistry, this compound has been used as a tool to study the structure and function of sulfonamide-binding proteins. In pharmacology, this compound has been used as a reference compound for the development of new drugs targeting sulfonamide-binding proteins.
Propriétés
Formule moléculaire |
C12H18ClNO3S |
|---|---|
Poids moléculaire |
291.79 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ZUKVCLLUTPOLGC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)









![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)

